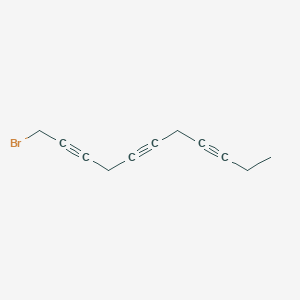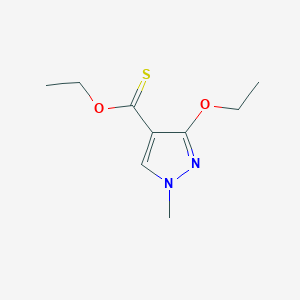
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate, also known as EEMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its biochemical and physiological effects.
Applications De Recherche Scientifique
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing environmentally friendly pesticides. In medicine, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential use as a corrosion inhibitor.
Mécanisme D'action
The exact mechanism of action of O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate is not fully understood. However, studies have suggested that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain biomolecules.
Effets Biochimiques Et Physiologiques
Studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has various biochemical and physiological effects. In vitro studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has antioxidant and anti-inflammatory properties. In vivo studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate can reduce pain and inflammation in animal models. O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has also been shown to have insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in lab experiments is its relatively simple synthesis method. O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has also been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate. One area of research could be to further investigate its insecticidal and fungicidal properties for developing environmentally friendly pesticides. Another area of research could be to investigate its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further studies could be conducted to investigate the mechanism of action of O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate and its potential applications in material science.
Méthodes De Synthèse
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate can be synthesized using different methods, including the reaction of ethyl acetoacetate with ethyl hydrazinecarbodithioate and then treating it with methyl iodide. Another method involves the reaction of 3-ethoxy-1-methylpyrazole-4-carbonyl chloride with ethyl mercaptan. Both methods have been reported to yield O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in good yields.
Propriétés
Numéro CAS |
146904-63-4 |
|---|---|
Nom du produit |
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate |
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
O-ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-11(3)10-8)9(14)13-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
DROKSBIFLJKZHS-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
SMILES canonique |
CCOC1=NN(C=C1C(=S)OCC)C |
Synonymes |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-1-methyl-,O-ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



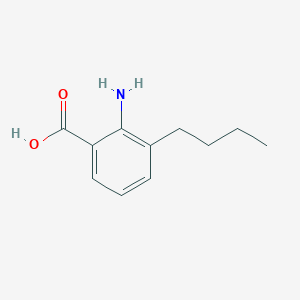
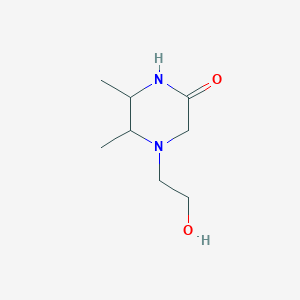
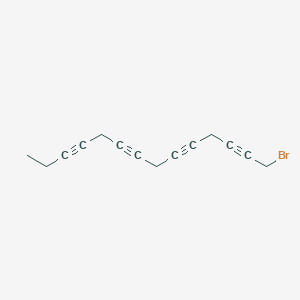
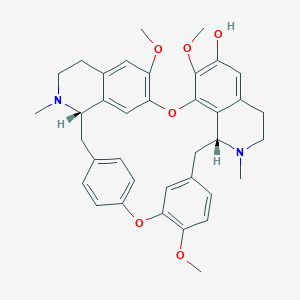
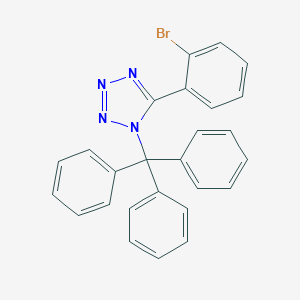
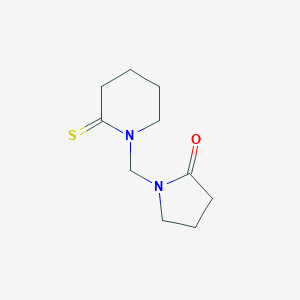
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
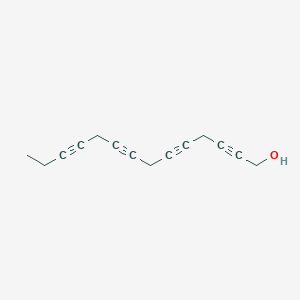
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
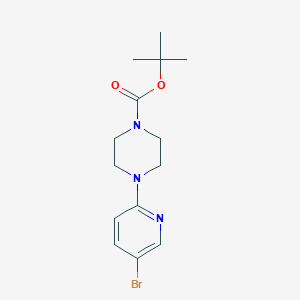
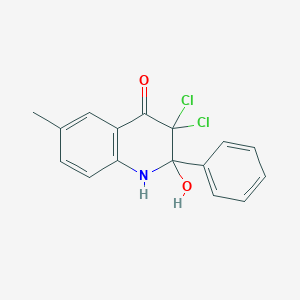
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
